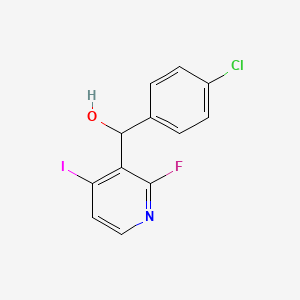







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:10]2[C:11]([F:17])=[N:12][CH:13]=[CH:14][C:15]=2[I:16])[OH:9])=[CH:4][CH:3]=1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:10]2[C:11]([F:17])=[N:12][CH:13]=[CH:14][C:15]=2[I:16])=[O:9])=[CH:6][CH:7]=1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
2.17 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C(O)C=1C(=NC=CC1I)F
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
10.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
was filtered through a pad of silica gel
|
|
Type
|
WASH
|
|
Details
|
The cake was rinsed with EtOAc
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated to dryness under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was used in the next step without any additional purification
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC=C(C=C1)C(=O)C=1C(=NC=CC1I)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |